molecular formula C13H14FN3O3 B11089561 N'-(1-ethyl-2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide

N'-(1-ethyl-2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide

Cat. No.: B11089561
M. Wt: 279.27 g/mol
InChI Key: VLBORCWONHZMKM-UHFFFAOYSA-N
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Description

N'-(1-ethyl-2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide is a synthetic organic compound featuring a pyrrolidinone core substituted with an ethyl group at the 1-position and a 3-fluorobenzohydrazide moiety at the 3-position.

Properties

Molecular Formula

C13H14FN3O3

Molecular Weight

279.27 g/mol

IUPAC Name

N'-(1-ethyl-2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide

InChI

InChI=1S/C13H14FN3O3/c1-2-17-11(18)7-10(13(17)20)15-16-12(19)8-4-3-5-9(14)6-8/h3-6,10,15H,2,7H2,1H3,(H,16,19)

InChI Key

VLBORCWONHZMKM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(C1=O)NNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-ethyl-2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzene Moiety: The next step involves the introduction of the fluorobenzene group. This can be accomplished through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Hydrazide Functional Group: The final step involves the formation of the hydrazide functional group. This can be achieved by reacting the intermediate compound with hydrazine or a hydrazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of N’-(1-ethyl-2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(1-ethyl-2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like ethanol or dichloromethane, controlled temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.

Scientific Research Applications

N’-(1-ethyl-2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an enzyme inhibitor or receptor modulator.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(1-ethyl-2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological system being studied. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N'-(1-ethyl-2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide can be compared to analogs with variations in the pyrrolidinone substituents or benzohydrazide groups. Below is a detailed analysis supported by evidence:

Table 1: Structural and Physicochemical Comparison of Analogs

Compound Name Pyrrolidinone Substituent Benzohydrazide Substituent Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Features
Target Compound 1-Ethyl 3-Fluoro Not reported Not reported 293.28 (calculated) Ethyl group enhances lipophilicity; fluorine increases electronegativity.
N'-[1-(4-Fluorophenyl)-...]-3,4-dimethoxybenzohydrazide 1-(4-Fluorophenyl) 3,4-Dimethoxy Not reported Not reported 415.38 Dimethoxy groups improve solubility; 4-fluorophenyl adds steric bulk.
2-Cyano-N'-(1-ethyl-2,5-dioxopyrrolidin-3-yl)acetohydrazide (8c) 1-Ethyl Cyanoacetate 99–100 44 247.08 Cyano group introduces polarity; lower melting point due to reduced crystallinity.
N'-[1-(3-Fluorophenyl)-...]-4-methylbenzohydrazide 1-(3-Fluorophenyl) 4-Methyl Not reported Not reported 353.34 (calculated) Methyl group increases hydrophobicity; 3-fluorophenyl may alter electronic distribution.
N'-[1-(2-Chlorophenyl)-...]-2-methoxybenzohydrazide 1-(2-Chlorophenyl) 2-Methoxy Not reported Not reported 469.89 Chlorine vs. fluorine: stronger electron-withdrawing effect; methoxy enhances solubility.

Key Observations:

Pyrrolidinone Substituents: The 1-ethyl group in the target compound likely offers intermediate lipophilicity compared to bulkier aryl groups (e.g., 4-fluorophenyl in or 2-chlorophenyl in ). Smaller alkyl groups like ethyl may reduce steric hindrance, enhancing reactivity in subsequent derivatization .

Methoxy or dimethoxy groups (e.g., ) enhance solubility but may reduce metabolic stability due to susceptibility to demethylation .

Physicochemical Properties: Yields for related compounds (e.g., 44–56% in ) suggest that steric and electronic factors influence reaction efficiency. The target compound’s yield may depend on the reactivity of the 3-fluorobenzohydrazide precursor. Melting points correlate with crystallinity; cyanoacetohydrazide (8c, 99–100°C ) has a lower melting point than methyl or methoxy derivatives, likely due to reduced molecular symmetry.

Research Findings and Implications

Synthetic Efficiency: highlights that electron-withdrawing groups (e.g., cyano in 8c) on the hydrazide moiety reduce yields (44%) compared to less polar substituents (56% for 8b) . This suggests that the 3-fluoro group in the target compound may similarly moderate reactivity during synthesis.

Structural Diversity: The pyrrolidinone scaffold tolerates diverse substitutions (alkyl, aryl, halogenated), enabling tunable physicochemical and bioactive properties. For instance, 1-ethyl vs. 1-aryl groups balance lipophilicity and steric demands .

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